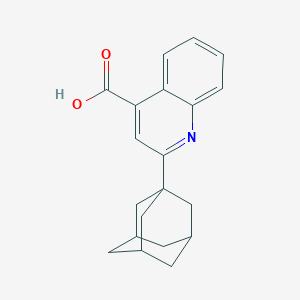

(S)-Dibenzyl 2-aminosuccinate

概要

説明

Synthesis Analysis

The synthesis of structures related to (S)-Dibenzyl 2-aminosuccinate involves several innovative approaches. For example, Zheng-Ming Du et al. (2010) described the preparation of 4,4-dibenzyl-2-phenyl-2-oxazolin-5-ones, a step towards synthesizing α,α-disubstituted α-amino acids, by reacting 2-phenyl-2-oxazolin-5-one with magnesium methyl carbonate (MMC) and benzylhalides in a one-step reaction, highlighting a novel method for amino acid synthesis through hydrolysis of the oxazolinones (Du et al., 2010). Similarly, J. Andrés and colleagues (1996) achieved the synthesis of enantiomerically pure syn-2-amino alcohols, closely related to (S)-Dibenzyl 2-aminosuccinate, by adding diethylzinc to chiral α-(dibenzylamino) aldehydes, demonstrating a highly stereoselective addition that yields syn-2-(dibenzylamino) alcohols with excellent diastereomeric excesses (Andrés et al., 1996).

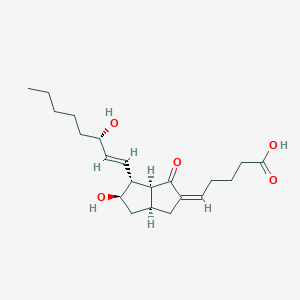

Molecular Structure Analysis

The molecular structure of (S)-Dibenzyl 2-aminosuccinate and related compounds is crucial for understanding their chemical behavior. Studies on the synthesis and structure of such molecules often employ X-ray crystallography and spectroscopic methods for precise determination. For instance, Manisha Yadav et al. (2023) provided insight into the structure of bis(3-amino-1-hydroxybenzyl)diselenide, showcasing the importance of structural determination in understanding the compound's chemical properties and reactivity (Yadav et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving (S)-Dibenzyl 2-aminosuccinate and its derivatives highlight the compound's versatility in organic synthesis. G. Kraus and Haitao Guo (2009) demonstrated a novel synthesis of 2,3-disubstituted indoles from aminobenzyl phosphonium salts, reflecting the compound's utility in synthesizing complex heterocyclic structures (Kraus & Guo, 2009).

Physical Properties Analysis

The physical properties of (S)-Dibenzyl 2-aminosuccinate, such as solubility, melting point, and crystalline structure, are essential for its application in synthesis and material science. While specific studies on (S)-Dibenzyl 2-aminosuccinate's physical properties are scarce, related research on dibenzylated compounds provides a basis for understanding these aspects.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations of (S)-Dibenzyl 2-aminosuccinate, are fundamental to its applications in organic synthesis. The work by Kovuru Gopalaiah et al. (2017) on the iron-catalyzed reaction of 2-aminobenzyl alcohols with benzylamines to synthesize quinazolines showcases the type of chemical transformations that (S)-Dibenzyl 2-aminosuccinate might undergo, emphasizing its potential in synthesizing nitrogen-containing heterocycles (Gopalaiah et al., 2017).

科学的研究の応用

Protecting Group for Primary Amino Synthesis : Dibenzyltriazones, derived from compounds like (S)-Dibenzyl 2-aminosuccinate, are used as protecting groups in the synthesis of polyamines such as hypusine, deoxyphypusine, and spermidine, which have applications in biochemical research (Knapp et al., 1992).

Phosphorylation of Serine-Containing Peptides : Reagents like dibenzyl N, N-diethylphosphoramidite are used for efficient phosphorylation in peptide synthesis, which is crucial in the synthesis of biologically active compounds (Perich & Johns, 1988).

Synthesis of Quinolines : Ruthenium-catalyzed reactions involving 2-aminobenzyl alcohol, a derivative of (S)-Dibenzyl 2-aminosuccinate, lead to the synthesis of quinolines, compounds with significant pharmaceutical applications (Cho et al., 2003).

Alkaloid Synthesis in Natural Medicines : Compounds like Justidrusamides A-D, containing 2-aminobenzyl alcohol, are synthesized from Justicia gendarussa, a plant used in traditional medicine (Kiren et al., 2014).

Synthesis of Bifunctional Poly(amino carboxylate) Chelating Agents : These are important in pharmaceutical and biotechnology industries for applications such as drug delivery systems (McMurry et al., 1992).

Synthesis of Amino Acid Derivatives : Methods involving (S)-Dibenzyl 2-aminosuccinate derivatives are employed in synthesizing novel amino acid derivatives, which have wide applications in medicinal chemistry (Du et al., 2010).

Alzheimer's Disease Treatment Research : Melatonin-N,N-dibenzyl(N-methyl)amine hybrids, which can be synthesized using related compounds, show potential as treatments for Alzheimer's due to their neurogenic and neuroprotective properties (López-Iglesias et al., 2014).

Safety And Hazards

将来の方向性

While specific future directions for “(S)-Dibenzyl 2-aminosuccinate” were not found, there is a growing interest in the development of new molecules with potent activity against otherwise highly resistant pathogens . Additionally, eco-friendly membranes are gaining attention for their positive environmental impact and potential applications in water-oil processing .

Relevant Papers Several papers were found that may be relevant to “(S)-Dibenzyl 2-aminosuccinate”. These include studies on the synthesis of biologically active compounds based on 2-aminobenzothiazole , the complete synthesis of favipiravir from 2-aminopyrazine , and the synthesis of new 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities .

特性

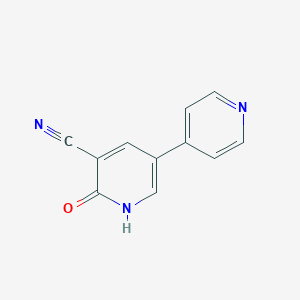

IUPAC Name |

dibenzyl (2S)-2-aminobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c19-16(18(21)23-13-15-9-5-2-6-10-15)11-17(20)22-12-14-7-3-1-4-8-14/h1-10,16H,11-13,19H2/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAMWLOABQRMAO-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384577 | |

| Record name | Dibenzyl L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Dibenzyl 2-aminosuccinate | |

CAS RN |

2791-79-9 | |

| Record name | Dibenzyl L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

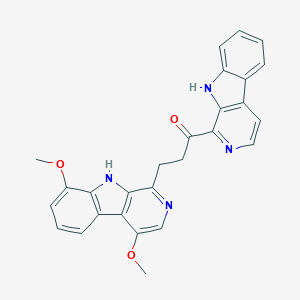

![methyl (2S)-2-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-phenylpropanoate](/img/structure/B46013.png)